molecular formula C22H19N3O2S B2861353 1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole CAS No. 852134-62-4

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole

Cat. No.: B2861353
CAS No.: 852134-62-4
M. Wt: 389.47
InChI Key: YCDIEINJGZSCNU-UHFFFAOYSA-N
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Description

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with an imidazo[2,1-b]thiazole moiety, making it a subject of interest in medicinal chemistry.

Scientific Research Applications

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole has been explored for various scientific research applications:

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. If it shows promising biological activity, it could be developed into a new drug .

Preparation Methods

The synthesis of 1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole typically involves multi-step reactions. One common synthetic route includes the condensation of indole derivatives with thiazole intermediates under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Comparison with Similar Compounds

1-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-2,3-dihydro-1H-indole can be compared with other indole derivatives and imidazo[2,1-b]thiazole compounds. Similar compounds include:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-20(21(26)24-12-11-16-5-3-4-6-19(16)24)28-22-23-18(13-25(14)22)15-7-9-17(27-2)10-8-15/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDIEINJGZSCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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